AG-1478 hydrochloride

Description

Properties

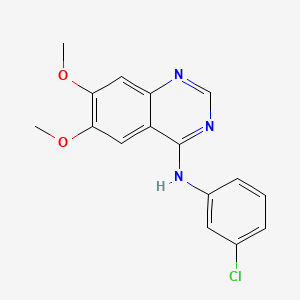

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJDYIUSDDVWKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) |

Source

|

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057891 |

Source

|

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170449-18-0, 153436-53-4 |

Source

|

| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-1478 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG-1478 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-1478 hydrochloride is a potent and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, impact on downstream signaling pathways, and cellular consequences. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate further research and development.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound, also known as Tyrphostin AG-1478, exerts its primary effect by selectively inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2][3] In cell-free assays, AG-1478 demonstrates high potency with an IC50 value of 3 nM for EGFR.[1][2][4] Its selectivity is highlighted by its minimal activity against other related kinases such as HER2-Neu (ErbB2) and platelet-derived growth factor receptor (PDGFR), where the IC50 values are greater than 100 μM.[1][4]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cellular processes like proliferation, survival, and differentiation. AG-1478 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor activation and subsequent signal transduction.[5]

Impact on Downstream Signaling Pathways

By inhibiting EGFR autophosphorylation, AG-1478 effectively blocks the activation of major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.

Inhibition of the MAPK Pathway

The MAPK pathway is a critical regulator of cell proliferation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues, recruiting the guanine nucleotide exchange factor SOS, which in turn activates Ras. This triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression.

Treatment with AG-1478 has been shown to abolish the activation of MAPK (p42/p44) in various cell types.[1][6][7] This inhibition of ERK1/2 phosphorylation is a direct consequence of preventing the initial EGFR activation.[5]

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival and inhibition of apoptosis. Activated EGFR can recruit and activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt phosphorylates numerous substrates that promote cell survival and inhibit pro-apoptotic proteins.

Studies have demonstrated that AG-1478 effectively inhibits the activation of Akt in cancer cells.[5][7] This blockade of the PI3K/Akt signaling cascade contributes to the anti-proliferative and pro-apoptotic effects of the compound.[8]

Signaling Pathway Diagram

Caption: Inhibition of EGFR signaling by AG-1478.

Cellular Effects of AG-1478

The inhibition of EGFR and its downstream signaling pathways by AG-1478 leads to several significant cellular consequences.

Inhibition of Cell Proliferation and Growth

A primary outcome of AG-1478 treatment is the inhibition of cell proliferation and growth in various cancer cell lines, particularly those that overexpress EGFR.[3][7] This effect is dose-dependent and has been observed in lung, prostate, and nasopharyngeal carcinoma cells, among others.[2][5][7] The anti-proliferative activity is a direct result of the blockade of the MAPK and PI3K/Akt pathways, which are crucial for cell growth.

Cell Cycle Arrest

AG-1478 has been shown to induce cell cycle arrest, primarily in the G1 phase.[7][8] This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors, most notably p27Kip1.[6][7] The inhibition of the MAPK pathway prevents the downregulation of p27, leading to its accumulation and subsequent inhibition of cyclin D/Cdk4/6 complexes, which are necessary for the G1/S transition.[6]

Induction of Apoptosis

In addition to cytostatic effects, AG-1478 can also induce apoptosis, or programmed cell death.[5] By inhibiting the pro-survival PI3K/Akt pathway, AG-1478 shifts the cellular balance towards apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of AG-1478 from various studies.

Table 1: In Vitro Inhibitory Activity of AG-1478

| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |

| EGFR | Cell-free kinase assay | 3 nM | [1][2][4] |

| HER2-Neu (ErbB2) | Cell-free kinase assay | > 100 µM | [1][4] |

| PDGFR | Cell-free kinase assay | > 100 µM | [1][4] |

| U87MG (endogenous wt EGFR) | Growth inhibitory assay | 34.6 µM | [1] |

| U87MG.ΔEGFR | Growth inhibitory assay | 8.7 µM | [1] |

| U87MG.wtEGFR | Growth inhibitory assay | 48.4 µM | [1] |

| BaF/ERX | Mitogenesis assay | 0.07 µM | [1] |

| LIM1215 | Mitogenesis assay | 0.2 µM | [1] |

| NCI-H2170 NSCLC | Proliferation assay | 1 µM | [4] |

| Protein Kinase CK2 | Holoenzyme activity assay | 25.9 µM | [9] |

Table 2: Pharmacokinetic Properties of AG-1478

| Species | Administration Route | Elimination Half-life | Reference(s) |

| Mice | Subcutaneous | 30 min | [10] |

| Rats | Bolus Intravenous | 30-48 min (terminal) | [10] |

| Rats | Continuous Infusion | ~43 min (post-infusion) | [10] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of AG-1478.

Cell Growth Inhibition Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 72 hours).[1] Include untreated cells as a control.[1]

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for a time determined by the cell type and density.[1]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelengths using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control cells.[1]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as EGFR, Akt, and ERK.

-

Cell Lysis: After treatment with AG-1478, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.

-

Total Protein Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to ensure equal loading.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. researchgate.net [researchgate.net]

- 7. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-1478 molecular weight and chemical formula

An In-depth Technical Resource on the Core Properties, Mechanism of Action, and Experimental Applications of the EGFR Inhibitor AG-1478.

This guide provides a comprehensive overview of AG-1478 (Tyrphostin), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Chemical and Physical Properties

AG-1478 is a synthetic organic compound belonging to the tyrphostin family of protein kinase inhibitors. It is commercially available as both a free base and a hydrochloride salt. The key chemical identifiers and properties are summarized below.

| Property | AG-1478 | AG-1478 Hydrochloride |

| Synonyms | Tyrphostin AG-1478, AG1478, NSC 693255 | N/A |

| Chemical Name | N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine hydrochloride |

| Molecular Formula | C₁₆H₁₄ClN₃O₂[1] | C₁₆H₁₄ClN₃O₂.HCl |

| Molecular Weight | 315.75 g/mol | 352.22 g/mol |

| CAS Number | 153436-53-4[1] | 170449-18-0 |

| Purity | ≥98%[1] | ≥98% (HPLC) |

| Appearance | Crystalline solid[1] | Powder |

| Solubility | Soluble in DMSO and DMF[1] | Soluble to 10 mM in DMSO with gentle warming |

| Storage | -20°C[1] | Desiccate at -20°C[2] |

Biological Activity and Selectivity

AG-1478 is a highly potent and selective inhibitor of EGFR tyrosine kinase, with an IC₅₀ value of 3 nM in cell-free assays.[1][3] It demonstrates significant selectivity for EGFR over other related kinases such as HER2/ErbB2 and PDGFR, for which the IC₅₀ values are greater than 100 µM.[1] This specificity makes AG-1478 a valuable tool for studying EGFR-mediated signaling pathways.

| Target/Cell Line | IC₅₀ Value | Assay Type |

| EGFR (cell-free) | 3 nM | Kinase Assay |

| ErbB2 (HER2) | > 100 µM | Kinase Assay |

| PDGFR | > 100 µM | Kinase Assay |

| NCI-H2170 NSCLC cells | 1 µM | Cell Proliferation Assay |

| U87MG.ΔEGFR glioma cells | 8.7 µM | Growth Inhibitory Assay |

| U87MG (wild-type EGFR) | 34.6 µM | Growth Inhibitory Assay |

| BaF/ERX cells | 0.07 µM | Mitogenesis Assay |

| LIM1215 cells | 0.2 µM | Mitogenesis Assay |

Mechanism of Action and Signaling Pathway

AG-1478 exerts its inhibitory effects by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathway inhibited by AG-1478 is the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.

Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which in turn activate major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[4] Both of these pathways are central to promoting cell growth and survival. By inhibiting the initial phosphorylation event, AG-1478 effectively blocks these downstream signals.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing AG-1478 to study its effects on cellular processes.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of AG-1478 on the proliferation of cancer cell lines.

1. Cell Seeding:

-

Culture breast cancer cells (e.g., MDA-MB-231 or MCF-7) to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. AG-1478 Treatment:

-

Prepare a stock solution of AG-1478 in DMSO.

-

On the day of treatment, prepare serial dilutions of AG-1478 in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of AG-1478. Include a vehicle control (medium with DMSO only).

3. Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

4. MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours to allow for the formation of formazan crystals.

5. Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the inhibitory effect of AG-1478 on the phosphorylation of EGFR and its downstream targets like ERK and Akt.

1. Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231) in 6-well plates and grow until they reach 70-80% confluency.

-

Serum-starve the cells for 24 hours to reduce basal EGFR activity.

-

Treat the cells with various concentrations of AG-1478 (or DMSO as a control) for a specified period (e.g., 4 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 30 minutes to induce EGFR phosphorylation.

2. Cell Lysis:

-

Place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method, such as the BCA assay.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C. A housekeeping protein like β-actin should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Western Blot Analysis

References

AG-1478: A Potent and Selective EGFR Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-1478, also known as Tyrphostin AG-1478, is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, AG-1478 competitively binds to the ATP-binding site within the intracellular kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of AG-1478, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of AG-1478 has been characterized across various platforms, from cell-free enzymatic assays to cell-based proliferation and signaling studies. The following tables summarize key quantitative data, providing a comparative view of its activity and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of AG-1478

| Target Kinase | IC50 Value | Assay Type | Reference(s) |

| EGFR (Wild-Type) | 3 nM | Cell-free | [1] |

| HER2/ErbB2 | >100 µM | Cell-free | [1] |

| PDGFR | >100 µM | Cell-free | [1] |

| Trk | No significant activity | Cell-free | [1] |

| Bcr-Abl | No significant activity | Cell-free | [1] |

| Insulin Receptor | No significant activity | Cell-free | [1] |

Table 2: Cellular Activity of AG-1478 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference(s) |

| U87MG.ΔEGFR | Glioblastoma | Cell Growth | 8.7 µM | [1] |

| U87MG (wtEGFR) | Glioblastoma | Cell Growth | 34.6 µM | [1] |

| A431 | Epidermoid Carcinoma | Tumor Growth Inhibition | Not specified | [2] |

| LIM1215 | Colorectal Carcinoma | Mitogenesis | 0.2 µM | [1] |

| BaF/ERX | Pro-B Cell Line | Mitogenesis | 0.07 µM | [1] |

| NCI-H2170 | NSCLC | Cell Proliferation | 1 µM | [3] |

| MDA-MB-468 | Breast Cancer | Cell Viability | 40.92 µM | [3] |

| MCF-7 | Breast Cancer | Cell Viability | 159.24 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to evaluate the efficacy of AG-1478.

In Vitro EGFR Kinase Assay (Continuous-Read Fluorescent Assay)

This protocol is adapted from a continuous-read kinase assay to determine the inherent potency of AG-1478 against the EGFR enzyme.

Materials:

-

Recombinant human EGFR (e.g., Invitrogen PV3872)

-

ATP

-

Y12-Sox conjugated peptide substrate (e.g., Invitrogen KPZ3121C)

-

1X Kinase Reaction Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol

-

0.2 mM DTT

-

AG-1478 (dissolved in DMSO)

-

384-well, white, non-binding surface microtiter plate

-

Fluorescence plate reader with excitation at 360 nm and emission at 485 nm

Procedure:

-

Prepare 10X stocks of EGFR, ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer.

-

Prepare serial dilutions of AG-1478 in 50% DMSO.

-

Add 0.5 µL of the serially diluted AG-1478 or 50% DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the EGFR enzyme solution (final concentration ~5 nM) to each well.

-

Pre-incubate the plate at 27°C for 30 minutes.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP (final concentration ~15 µM) and Y12-Sox peptide substrate (final concentration ~5 µM).

-

Immediately begin monitoring the increase in fluorescence in a plate reader, taking readings every 71 seconds for 30-120 minutes.

-

Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the logarithm of the AG-1478 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the anti-proliferative effects of AG-1478 on a cancer cell line, such as A431.

Materials:

-

A431 human epidermoid carcinoma cells

-

DMEM supplemented with 10% FBS and antibiotics

-

AG-1478 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader capable of measuring absorbance at 595 nm

Procedure:

-

Seed A431 cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of AG-1478 in culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of AG-1478. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AG-1478 concentration.

Western Blot Analysis of EGFR Phosphorylation and Downstream Signaling

This protocol details the procedure for analyzing the phosphorylation status of EGFR and its downstream effectors, Akt and ERK, in A431 cells following treatment with AG-1478.

Materials:

-

A431 cells

-

AG-1478

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of AG-1478 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imager.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of AG-1478 in a subcutaneous A431 xenograft mouse model.

Materials:

-

A431 cells

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Matrigel

-

AG-1478

-

Vehicle for AG-1478 (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

-

Calipers for tumor measurement

Procedure:

-

Harvest A431 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors are palpable, begin measuring the tumor volume 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).

-

When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the AG-1478 formulation. A previously reported effective dose is approximately 1 mg/kg, administered via intraperitoneal (i.p.) injection three times per week.[2] Another study used a dose of 400 µ g/mouse .[4] Dose optimization may be required.

-

Administer AG-1478 or the vehicle to the respective groups according to the determined schedule.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of AG-1478's mechanism of action and the experimental workflows.

EGFR Signaling Pathway Inhibition by AG-1478

Caption: EGFR signaling pathway and the inhibitory action of AG-1478.

Experimental Workflow for Evaluating AG-1478 In Vitro

Caption: Workflow for the in vitro evaluation of AG-1478.

Logical Flow of an In Vivo Xenograft Study with AG-1478

Caption: Logical workflow for an in vivo xenograft study of AG-1478.

References

AG-1478 Hydrochloride: A Technical Guide to its Effects on ErbB2 and PDGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AG-1478 hydrochloride, a potent and selective tyrosine kinase inhibitor. The focus of this document is to elucidate the effects of AG-1478 on the ErbB2 (HER2) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways, in contrast to its well-documented potent inhibition of the Epidermal Growth Factor Receptor (EGFR). This guide will present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and cell signaling.

Executive Summary

This compound, also known as Tyrphostin AG-1478, is a highly specific inhibitor of the EGFR tyrosine kinase.[1][2] Extensive in vitro and in vivo studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in cancer models characterized by EGFR overexpression or mutation. While structurally related to other tyrosine kinase inhibitors, AG-1478 exhibits remarkable selectivity for EGFR. Its direct inhibitory effects on other receptor tyrosine kinases, particularly ErbB2 and PDGFR, are minimal to negligible at concentrations where EGFR is completely inhibited. This high degree of selectivity makes AG-1478 a valuable tool for dissecting EGFR-specific signaling events and a potential therapeutic agent in EGFR-driven malignancies.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of AG-1478 against various tyrosine kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for AG-1478 against EGFR, ErbB2, and PDGFR, highlighting its profound selectivity for EGFR.

| Target Kinase | IC50 Value (in vitro/cell-free) | Cell-Based Assay IC50 | References |

| EGFR (ErbB1) | 3 nM | 0.07 µM - 48.4 µM (cell line dependent) | [1][2] |

| ErbB2 (HER2/Neu) | > 100 µM | Not reported due to low potency | [1] |

| PDGFR | > 100 µM | Not reported due to low potency | [1] |

Key Interpretation: The data unequivocally demonstrates that AG-1478 is several orders of magnitude more potent against EGFR than against ErbB2 or PDGFR. An IC50 value greater than 100 µM is generally considered to indicate a lack of significant inhibitory activity.

Mechanism of Action and Signaling Pathways

AG-1478 functions by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

EGFR Signaling Pathway and Inhibition by AG-1478

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization, leading to the activation of its intrinsic tyrosine kinase and autophosphorylation of tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. AG-1478 directly blocks this initial phosphorylation step.

Caption: EGFR signaling pathway and the inhibitory action of AG-1478.

ErbB2 (HER2) Signaling Pathway

ErbB2 is a member of the ErbB family of receptor tyrosine kinases. It is unique in that it has no known direct ligand. Instead, it acts as a preferred heterodimerization partner for other ErbB family members, including EGFR. The formation of EGFR/ErbB2 heterodimers is a potent signaling complex. While AG-1478 does not directly inhibit ErbB2, by inhibiting EGFR, it can prevent the formation and activation of EGFR/ErbB2 heterodimers, thereby indirectly attenuating ErbB2-mediated signaling in cells where both receptors are co-expressed.[4] Some studies have shown that AG-1478 treatment can block ErbB2-Neu signaling.[3]

Caption: Simplified ErbB2 signaling through heterodimerization with EGFR.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) are receptor tyrosine kinases that play a key role in angiogenesis, cell growth, and differentiation. Upon binding of their ligands (PDGFs), they dimerize and autophosphorylate, initiating downstream signaling cascades similar to those of EGFR. The available data consistently shows that AG-1478 does not inhibit PDGFR signaling due to its high IC50 value.[1]

Caption: Overview of the PDGFR signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of AG-1478. For specific details, it is recommended to consult the cited literature.

In Vitro Kinase Assay (IC50 Determination)

-

Objective: To determine the concentration of AG-1478 required to inhibit 50% of the kinase activity of EGFR, ErbB2, and PDGFR.

-

Principle: Recombinant kinase domains of the target receptors are incubated with a specific substrate and ATP in the presence of varying concentrations of AG-1478. The amount of phosphorylated substrate is then quantified, typically using radiometric or fluorescence-based methods.

-

General Protocol:

-

Prepare a dilution series of AG-1478.

-

In a multi-well plate, add the recombinant kinase, its specific peptide substrate, and ATP.

-

Add the diluted AG-1478 to the wells.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Plot the percentage of kinase inhibition against the log concentration of AG-1478 to determine the IC50 value.

-

Western Blotting for Phospho-Receptor Levels

-

Objective: To assess the effect of AG-1478 on the phosphorylation status of EGFR, ErbB2, and other downstream signaling proteins in whole cells.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target proteins.

-

General Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of AG-1478 for a specified duration.

-

Stimulate the cells with the appropriate ligand (e.g., EGF) to induce receptor phosphorylation.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phospho-protein of interest (e.g., p-EGFR, p-ErbB2, p-Akt, p-ERK) and the total protein as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Cell Proliferation/Viability Assay

-

Objective: To measure the effect of AG-1478 on the growth and viability of cancer cell lines.

-

Principle: Cells are treated with a range of AG-1478 concentrations, and the number of viable cells is quantified after a set period using assays that measure metabolic activity (e.g., MTT, Alamar Blue) or cell number.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AG-1478.

-

Incubate the cells for a specified time (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT) and incubate.

-

Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

Caption: A general experimental workflow for characterizing AG-1478.

Conclusion

This compound is a potent and highly selective inhibitor of the EGFR tyrosine kinase. Its inhibitory activity against ErbB2 and PDGFR is negligible at concentrations that are effective against EGFR. Any observed effects of AG-1478 on ErbB2 signaling are likely indirect, resulting from the inhibition of EGFR within EGFR/ErbB2 heterodimers. For researchers investigating ErbB family signaling, AG-1478 serves as a precise tool for isolating EGFR-dependent pathways. In the context of drug development, its high selectivity minimizes the potential for off-target effects related to the direct inhibition of ErbB2 and PDGFR.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergy of epidermal growth factor receptor kinase inhibitor AG1478 and ErbB2 kinase inhibitor AG879 in human colon carcinoma cells is associated with induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AG-1478 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-1478 hydrochloride is a potent and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Extensive preclinical research has demonstrated its significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and its efficacy in in vivo tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, key quantitative findings, detailed experimental methodologies, and a visual representation of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology drug discovery and development.

Mechanism of Action

This compound, a tyrphostin derivative, functions as a highly selective inhibitor of the EGFR (ErbB1) tyrosine kinase.[1][2][3][4] It exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the EGFR kinase.[4] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cellular processes such as proliferation, survival, and differentiation.[1][5][6] Notably, AG-1478 displays high selectivity for EGFR over other related tyrosine kinases like HER2/neu (ErbB2) and platelet-derived growth factor receptor (PDGFR).[1][2][3]

The inhibition of EGFR autophosphorylation by AG-1478 leads to the downstream suppression of two major signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[5][6] The blockade of these pathways ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its potency and efficacy across various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| EGFR (cell-free) | Kinase Assay | 3 nM | [1][2][3][4] |

| HER2/neu (ErbB2) | Kinase Assay | > 100 µM | [1][2][3] |

| PDGFR | Kinase Assay | > 100 µM | [1][2][3] |

| U87MG (glioma) | Growth Inhibition | 34.6 µM | [1] |

| U87MG.ΔEGFR (glioma) | Growth Inhibition | 8.7 µM | [1] |

| U87MG.wtEGFR (glioma) | Growth Inhibition | 48.4 µM | [1] |

| NCI-H2170 (NSCLC) | Proliferation | 1 µM | [2][3] |

| BaF/ERX | Mitogenesis | 0.07 µM | [1] |

| LIM1215 | Mitogenesis | 0.2 µM | [1] |

| A549 (lung cancer) | Growth Inhibition | Not specified, effective at low concentrations | [4] |

| DU145 (prostate cancer) | Growth Inhibition | Not specified | [4] |

| MCF-7 (breast cancer) | Proliferation | ~20-40 µM (estimated from data) | [7] |

| MDA-MB-231 (breast cancer) | Proliferation | ~20-40 µM (estimated from data) | [7] |

| HA22T/VGH (hepatocellular carcinoma) | Anti-tumor activity | 6.25, 12.5, 25 µM (concentrations tested) | [8] |

| CAOV-3 (ovarian cancer) | Proliferation | Not specified | [8] |

| SKOV-3 (ovarian cancer) | Proliferation | Not specified | [8] |

| SW480 (colorectal cancer) | Proliferation | Not specified | [8] |

| CNE2 (nasopharyngeal carcinoma) | Proliferation | Not specified | [6] |

Table 2: In Vivo Pharmacokinetic Parameters of AG-1478

| Species | Administration Route | Dose | Key Findings | Reference |

| Mouse | Subcutaneous | Not specified | Monoexponential elimination, plasma half-life of 30 min. | [9] |

| Rat | Bolus Intravenous | Not specified | Biphasic elimination, terminal elimination half-life of 30-48 min. | [9] |

| Rat | 6h Continuous Infusion | Not specified | Steady state reached in 120 min, plasma levels >10 µM achieved. | [9] |

| Rat | Intraperitoneal | 21.4 mg/kg/day (3 times/week) | Caused significant hypomagnesemia. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation and Viability Assays

3.1.1. Alamar Blue Assay

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.

-

Incubation: Incubate the plates for a specified time (e.g., 4 hours) at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Express the results as a percentage of growth inhibition relative to the untreated control cells.[1]

3.1.2. MTT Assay

-

Cell Seeding: Seed cells in 96-well plates and allow for attachment.

-

Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 595 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control.[7]

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][6][7]

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A431, U87MG.Δ2-7) into the flank of immunocompromised mice (e.g., BALB/c nu/nu).[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., three times per week).[1]

-

Tumor Measurement: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Data Analysis: Calculate tumor volume and compare the growth of tumors in the treated group to the vehicle-treated control group.

-

Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised to analyze the phosphorylation status of EGFR and downstream signaling molecules by Western blotting to confirm target engagement.[9]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway and the Point of Inhibition by AG-1478.

Experimental Workflow Diagrams

Caption: General In Vitro Experimental Workflow for AG-1478 Evaluation.

Caption: In Vivo Xenograft Study Workflow for AG-1478 Efficacy Testing.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK phosphorylation predicts synergism between gemcitabine and the epidermal growth factor receptor inhibitor AG1478 - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Properties of AG-1478 Against Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-1478, a tyrphostin derivative initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has demonstrated notable antiviral activity against the Hepatitis C Virus (HCV). This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental protocols related to the anti-HCV properties of AG-1478. Contrary to initial assumptions, the primary antiviral effect of AG-1478 against HCV is not mediated through its inhibition of EGFR signaling. Instead, at the micromolar concentrations required for viral inhibition, AG-1478 targets a crucial host factor, Phosphatidylinositol 4-kinase IIIα (PI4KA). PI4KA is essential for the formation of the HCV replication complex and the generation of phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which are hijacked by the virus for its replication. This guide will detail the dual inhibitory nature of AG-1478 and its implications for antiviral research and development.

Introduction to AG-1478 and its Antiviral Potential

AG-1478, with the chemical name N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine, is a well-established inhibitor of EGFR, exhibiting an IC50 of 3 nM in cell-free assays.[1][2][3] While its role in cancer research is prominent, studies have uncovered its antiviral properties against several viruses, including Encephalomyocarditis virus (EMCV) and, significantly, Hepatitis C Virus (HCV).[4][5] The antiviral mechanism against HCV is of particular interest due to its unique reliance on a host-targeting activity rather than direct action on a viral protein.

Initial investigations into the role of EGFR in HCV entry suggested that EGFR inhibitors might possess anti-HCV activity. Indeed, EGFR has been identified as a host co-factor for HCV entry.[2] However, the concentrations at which AG-1478 inhibits HCV replication are in the micromolar range, far exceeding the nanomolar concentrations required for effective EGFR inhibition.[5] This discrepancy pointed towards an alternative mechanism of action, which was later identified as the inhibition of PI4KA.[4][5]

Mechanism of Action: A Dual Inhibitor with a Primary Host Target

The antiviral activity of AG-1478 against HCV is primarily attributed to its inhibition of the host lipid kinase, Phosphatidylinositol 4-kinase IIIα (PI4KA).

2.1. The Role of PI4KA in HCV Replication

PI4KA is a critical host factor for the replication of HCV.[6][7] The virus induces the formation of a specialized membranous web, derived from the endoplasmic reticulum, which serves as the site for its replication complexes.[8] PI4KA is recruited to these sites by the HCV nonstructural protein 5A (NS5A).[7][9] This interaction stimulates the kinase activity of PI4KA, leading to an accumulation of phosphatidylinositol 4-phosphate (PI4P) within the membranous web. This PI4P-rich environment is essential for the structural integrity and function of the HCV replication machinery.[7][10]

2.2. AG-1478 as a PI4KA Inhibitor

AG-1478 directly inhibits the kinase activity of PI4KA.[4][5] By doing so, it prevents the localized accumulation of PI4P that is necessary for the formation and function of the HCV replication organelles. This disruption of the replication environment effectively halts viral RNA synthesis. It is important to note that AG-1478 is less potent in inhibiting PI4KA compared to some dedicated PI4KA inhibitors.[5]

2.3. The Secondary Role of EGFR Inhibition

While the primary anti-HCV mechanism of AG-1478 at micromolar concentrations is PI4KA inhibition, its potent EGFR inhibitory activity should not be entirely disregarded in a broader biological context. EGFR is involved in the HCV entry process, facilitating the internalization of the virus.[2] Therefore, at lower, nanomolar concentrations, AG-1478 could potentially exert a modest effect on the initial stages of viral infection. However, the significant inhibition of replication observed in experimental settings is overwhelmingly due to its effect on PI4KA.[5]

Signaling Pathway of AG-1478 Action on HCV Replication

Caption: Proposed mechanism of AG-1478 antiviral activity against HCV.

Quantitative Data on Anti-HCV Activity

Quantitative data on the efficacy of AG-1478 against HCV is crucial for evaluating its potential as an antiviral agent. The following table summarizes the available data. It is important to note that precise EC50 values for AG-1478 against different HCV genotypes are not consistently reported in the literature.

| Compound | Target | HCV Genotype | Assay Type | EC50 / Inhibition | Cytotoxicity (CC50) | Reference |

| AG-1478 | PI4KA, EGFR | Genotype 1b | Replicon Assay | More potent against gt1b than gt2a | >10 µM | [5] |

| AG-1478 | PI4KA, EGFR | Genotype 2a | Replicon Assay | Less potent than against gt1b | >10 µM | [5] |

Note: Concentrations of AG-1478 higher than 10 μM were reported to be cytotoxic in the cited study, which limited further assessment of antiviral effects on genotype 2a.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the antiviral properties of AG-1478 against HCV.

4.1. HCV Subgenomic Replicon Assay

This assay is a cornerstone for studying HCV RNA replication in a cell-based system without the production of infectious virus particles.

Objective: To quantify the inhibition of HCV RNA replication by AG-1478.

Materials:

-

Huh-7 (or derivative) cell lines harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a). These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

-

AG-1478 (dissolved in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AG-1478 in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add the medium containing the different concentrations of AG-1478. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Replication:

-

For luciferase reporter replicons, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Alternatively, HCV RNA levels can be quantified using quantitative reverse transcription PCR (qRT-PCR).

-

-

Cytotoxicity Assay: In a parallel plate with the same cell line, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of AG-1478 to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the 50% effective concentration (EC50) of AG-1478 by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for HCV Subgenomic Replicon Assay

Caption: Workflow for assessing AG-1478's effect on HCV replication.

4.2. HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to study the entry stage of the HCV life cycle in a safe and reproducible manner.

Objective: To determine if AG-1478 inhibits the entry of HCV into host cells.

Materials:

-

HEK293T cells for producing HCVpp.

-

Huh-7 (or derivative) target cells.

-

Plasmids: one encoding HCV envelope glycoproteins (E1/E2), one encoding a retroviral gag-pol core, and a retroviral vector encoding a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

AG-1478 (dissolved in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Production of HCVpp: Co-transfect HEK293T cells with the three plasmids (HCV E1/E2, retroviral core, and reporter vector). Harvest the supernatant containing the HCVpp 48-72 hours post-transfection.

-

Cell Seeding: Seed Huh-7 target cells in 96-well plates and incubate overnight.

-

Compound Treatment and Infection: Pre-incubate the Huh-7 cells with various concentrations of AG-1478 for a short period (e.g., 1 hour). Then, add the HCVpp-containing supernatant to the cells.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Quantification of Entry: Lyse the cells and measure the luciferase activity. A reduction in luciferase signal indicates inhibition of viral entry.

-

Data Analysis: Calculate the EC50 for entry inhibition as described for the replicon assay.

Conclusion and Future Directions

AG-1478 presents an interesting case of a repurposed drug candidate with unexpected antiviral activity against HCV. Its primary mechanism of action through the inhibition of the host factor PI4KA highlights the potential of host-targeting antivirals. While its potency may not be as high as dedicated PI4KA inhibitors, the dual inhibitory action on both PI4KA and EGFR could offer a unique, albeit complex, mode of action.

Future research should focus on:

-

Determining the precise EC50 values of AG-1478 against a broader panel of HCV genotypes and subtypes.

-

Investigating the potential for synergistic effects when combined with direct-acting antivirals (DAAs) that target viral proteins.

-

Exploring the structure-activity relationship of quinazoline derivatives to develop compounds with higher potency and selectivity for PI4KA, potentially leading to more effective host-targeting anti-HCV therapies.

This technical guide provides a comprehensive overview of the current understanding of AG-1478's antiviral properties against HCV. The detailed protocols and mechanistic insights are intended to facilitate further research in this promising area of antiviral drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Generation of fluorescent HCV pseudoparticles to study early viral entry events- involvement of Rab1a in HCV entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

Methodological & Application

Application Notes and Protocols: AG-1478 Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of AG-1478 hydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, dissolved in Dimethyl Sulfoxide (DMSO).

Introduction

This compound is a small molecule inhibitor that specifically targets the EGFR tyrosine kinase with a high degree of potency.[1][2] It is widely used in cancer research to study the effects of EGFR signaling blockade on cell proliferation, apoptosis, and other cellular processes.[3][4] Due to its hydrophobic nature, this compound is most commonly dissolved in DMSO for in vitro and some in vivo applications. Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Solubility

Chemical Name: N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine hydrochloride[2] Alternative Names: Tyrphostin AG-1478[2] Molecular Weight: 352.22 g/mol [2]

This compound exhibits limited solubility in aqueous solutions but is readily soluble in DMSO. The solubility in DMSO allows for the preparation of concentrated stock solutions that can be further diluted in aqueous media for experimental use.

Quantitative Solubility Data

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 50 | 158.35 | May require ultrasonic treatment for complete dissolution.[5][6] |

| DMSO | 3.52 | 10 | Gentle warming may be required.[2] |

It is important to note that the hygroscopic nature of DMSO can impact the solubility of the product; therefore, using newly opened DMSO is recommended.[5]

Mechanism of Action: EGFR Signaling Inhibition

AG-1478 acts as a selective inhibitor of EGFR tyrosine kinase with an IC50 value of 3 nM in cell-free assays.[1][5] It shows high selectivity for EGFR over other tyrosine kinases such as HER2/neu and PDGFR.[1][2] By binding to the ATP-binding site of the EGFR kinase domain, AG-1478 prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. Inhibition of EGFR phosphorylation subsequently blocks the activation of key signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4]

Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 352.22 g/mol )

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Optional: Water bath or heat block, ultrasonic bath

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 352.22 g/mol * 1000 mg/g = 3.52 mg

-

-

Weigh the compound: Carefully weigh out 3.52 mg of this compound and transfer it to a sterile vial.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

-

Dissolution:

-

Storage:

-

For short-term storage (up to 1 month), store the stock solution at -20°C.[7]

-

For long-term storage (up to 2 years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6][7] Studies have shown that most compounds in DMSO are stable for multiple freeze-thaw cycles, but minimizing them is a best practice.[8][9]

-

Protocol for Cell-Based Assays

This protocol provides a general workflow for using the this compound DMSO stock solution in a cell-based assay, such as a cell viability or proliferation assay.

Materials:

-

Cells of interest cultured in appropriate growth medium

-

96-well cell culture plates

-

This compound 10 mM stock solution in DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, Alamar Blue)

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Preparation of Working Solutions:

-

Thaw the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][10]

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of AG-1478 used.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the prepared working solutions of AG-1478 and the vehicle control to the respective wells.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Assay Measurement: After the incubation period, measure the desired endpoint (e.g., cell viability, proliferation) according to the manufacturer's instructions for the chosen assay.

Stability and Storage

-

Powder: Store this compound powder desiccated at -20°C for up to 3 years.[6]

-

DMSO Stock Solution:

-

Store at -20°C for up to 1 month or at -80°C for up to 2 years.[6][7]

-

Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7][10]

-

The presence of water in DMSO can lead to compound degradation over time, reinforcing the need for anhydrous DMSO and proper storage.[8][9]

-

Troubleshooting

-

Precipitation in Media: If precipitation occurs when diluting the DMSO stock solution into aqueous culture medium, try a stepwise dilution process.[7] It may also be necessary to use a lower final concentration of the compound or a slightly higher, yet non-toxic, concentration of DMSO.

-

Inconsistent Results: Ensure the use of freshly opened, anhydrous DMSO for stock solution preparation. Verify the accuracy of pipetting and serial dilutions. Avoid repeated freeze-thaw cycles of the stock solution.

-

Cell Toxicity of Vehicle: If the DMSO vehicle control shows significant cytotoxicity, reduce the final DMSO concentration in the culture medium to below 0.1%.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 3. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.stemcell.com [cdn.stemcell.com]

Protocol for preparing AG-1478 stock and working solutions

Protocol for the Preparation of AG-1478 Stock and Working Solutions

These guidelines are intended for researchers, scientists, and professionals in drug development utilizing AG-1478, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Introduction

AG-1478, also known as Tyrphostin AG-1478, is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR tyrosine kinase.[1] By competitively inhibiting ATP, AG-1478 blocks the autophosphorylation of EGFR and subsequently disrupts downstream signaling cascades, including the MAPK and Akt pathways.[1][2] This inhibition of EGFR signaling leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis, thereby inhibiting cell proliferation in various cancer cell lines.[2][3] AG-1478 is widely used in cancer research to investigate the role of EGFR in tumorigenesis and as a potential therapeutic agent.[1][4]

Physicochemical Properties and Solubility

A summary of the quantitative data for AG-1478 is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 315.75 g/mol | |

| Formula | C₁₆H₁₄ClN₃O₂ | [5] |

| CAS Number | 153436-53-4 | [5] |

| Appearance | Pale yellow solid | |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | ||

| DMSO | ≥ 25 mg/mL (79.17 mM) | [5] |

| Ethanol | 13 mg/mL | [5] |

| DMSO:Methanol (1:1) | 10 mg/mL | [7] |

| Water | Insoluble | [5][7] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5][8] |

Signaling Pathway of AG-1478

AG-1478 exerts its biological effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. The diagram below illustrates the mechanism of action.

Caption: AG-1478 inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental Protocols

Preparation of AG-1478 Stock Solution (10 mM)

Materials:

-

AG-1478 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the mass of AG-1478 required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.31575 mg of AG-1478 (Molecular Weight = 315.75 g/mol ).

-

Aseptically add the weighed AG-1478 powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution until the AG-1478 is completely dissolved. Gentle warming to 37°C can aid in dissolution.[9]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

-

Store the aliquots at -20°C or -80°C, protected from light.[8]

Preparation of AG-1478 Working Solutions

Materials:

-

10 mM AG-1478 stock solution in DMSO

-

Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

-

Sterile tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw a single-use aliquot of the 10 mM AG-1478 stock solution at room temperature.

-

Determine the desired final concentration of AG-1478 for your experiment.

-

Calculate the volume of the stock solution required to achieve the final concentration in the desired volume of cell culture medium or buffer. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

-

Add the calculated volume of the AG-1478 stock solution to the appropriate volume of pre-warmed cell culture medium or buffer.

-

Mix thoroughly by gentle pipetting or vortexing.

-

The working solution is now ready for use in cell-based assays. It is recommended to prepare fresh working solutions for each experiment.

Experimental Workflow

The following diagram outlines the workflow for preparing AG-1478 stock and working solutions.

Caption: Step-by-step workflow for preparing AG-1478 stock and working solutions.

Safety Precautions

AG-1478 is a chemical compound intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 7. Tyrphostin AG 1478 =98 175178-82-2 [sigmaaldrich.com]

- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 9. apexbt.com [apexbt.com]

Guidelines for In Vivo Administration of AG-1478 in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the in vivo administration of AG-1478, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, in mouse models. This document is intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of AG-1478.

Introduction to AG-1478

AG-1478, also known as Tyrphostin AG-1478, is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR tyrosine kinase.[1] By inhibiting EGFR autophosphorylation, AG-1478 blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, including the Ras/MAPK and PI3K/Akt pathways.[2][3] Due to its anti-tumor activity in various cancer models, AG-1478 is a valuable tool for preclinical cancer research.[4][5]

Data Presentation: In Vivo Administration Parameters

The following table summarizes the dosages, administration routes, and schedules of AG-1478 used in various published in vivo mouse studies. This information can serve as a starting point for designing new experiments.

| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| A431 & U87MG.Δ2-7 Xenografts | ~1 mg/kg | Intraperitoneal (i.p.) | Three times per week | Not Specified | [5] |

| Mammary Tumor Model (MMTV/Neu + MMTV/TGFα) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Not Specified | [6] |

| Glioblastoma Xenograft (U87MG.δ2-7) | Not specified | Subcutaneous (s.c.) | Not specified | β-cyclodextrin (Captisol) | [7] |

| Diabetic Retinopathy Model | Not specified | Not specified | Not specified | Not specified | [4] |

| Rat Model (for toxicology) | 21.4 mg/kg/day | Intraperitoneal (i.p.) | Three times per week | Dimethyl sulfoxide (DMSO) | [1][8] |

| Colorectal Carcinoma Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Three times per week | Not Specified | [9] |

Experimental Protocols

Preparation of AG-1478 for In Vivo Administration